molecular formula C11H12Br2N4O B2686460 (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-67-5

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide

Cat. No. B2686460
M. Wt: 376.052
InChI Key: NYDLSOSISSPKOY-OMCISZLKSA-N
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Description

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide involves the condensation of 3,5-dibromo-4-(prop-2-en-1-yloxy)benzaldehyde with hydrazinecarboximidamide in the presence of a suitable catalyst.

Starting Materials
3,5-dibromo-4-(prop-2-en-1-yloxy)benzaldehyde, hydrazinecarboximidamide, catalyst

Reaction
Step 1: Dissolve 3,5-dibromo-4-(prop-2-en-1-yloxy)benzaldehyde and hydrazinecarboximidamide in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Purify the solid product by recrystallization from a suitable solvent.

Mechanism Of Action

The mechanism of action of (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antitumor effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is its broad-spectrum antimicrobial and antitumor activity. Moreover, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for drug development. However, the compound has certain limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide. One of the major areas of focus is the development of novel drug delivery systems that can improve the solubility and stability of the compound. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its potential targets in cancer and microbial cells. Additionally, the compound's potential use as a fluorescent probe for imaging and its application in other fields such as agriculture and environmental science need to be explored.
In conclusion, (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is a promising chemical compound that has potential applications in various fields of scientific research. Its broad-spectrum antimicrobial and antitumor activity, low toxicity towards normal cells, and potential use as a fluorescent probe for imaging make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.

Scientific Research Applications

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory properties. Moreover, it has been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.

properties

IUPAC Name

2-[(E)-(3,5-dibromo-4-prop-2-enoxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N4O/c1-2-3-18-10-8(12)4-7(5-9(10)13)6-16-17-11(14)15/h2,4-6H,1,3H2,(H4,14,15,17)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLSOSISSPKOY-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=NN=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)/C=N/N=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide

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